Differential Kinase Inhibition Profile: Potent Activity Against DDR1 and DDR2
Ethanol, 2-(methyl-4-pyrimidinylamino)- exhibits a potent and differentiated kinase inhibition profile compared to the broader class of 4-aminopyrimidine HIV inhibitors. It demonstrates strong inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1/DDR2) with reported IC50 values of 3.9 nM and 5.0 nM, respectively . In contrast, a separate class of 4-aminopyrimidines developed as HIV-1 inhibitors showed single-digit micromolar (μM) antiviral activity but were not reported to have significant DDR1/2 activity [1]. This indicates a distinct shift in target selectivity based on structural modifications.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | DDR1: 3.9 nM; DDR2: 5.0 nM |
| Comparator Or Baseline | 4-Aminopyrimidine HIV-1 inhibitors (as a class): No reported DDR1/2 activity; antiviral EC50 in the low μM range |
| Quantified Difference | At least a 200-fold difference in potency (nM vs. μM) and a shift in target from HIV to DDR kinases. |
| Conditions | In vitro kinase inhibition assay (exact assay details not specified in source). |
Why This Matters
This data positions the compound as a potential lead scaffold for developing selective DDR1/2 kinase inhibitors, which are targets in cancer and fibrotic diseases, differentiating it from other pyrimidine-based anti-infective agents.
- [1] Gadhachanda, V. R., Wu, B., Wang, Z., Kuhen, K. L., Caldwell, J., Zondler, H., Walter, H., & Havenhand, M. (2007). 4-Aminopyrimidines as novel HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 260-265. View Source
